5-Chloronaphthalene-1-sulfonic acid
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Overview
Description
5-Chloronaphthalene-1-sulfonic acid is an organic compound with the molecular formula C10H7ClO3S. It is a derivative of naphthalene, where a chlorine atom is substituted at the 5th position and a sulfonic acid group at the 1st position. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloronaphthalene-1-sulfonic acid typically involves the sulfonation of 5-chloronaphthalene. This process can be carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar sulfonation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 5-Chloronaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted naphthalene compounds .
Scientific Research Applications
5-Chloronaphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the manufacture of specialty chemicals and as a catalyst in certain reactions
Mechanism of Action
The mechanism of action of 5-Chloronaphthalene-1-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to act as a catalyst or intermediate in chemical reactions .
Comparison with Similar Compounds
- 1-Aminonaphthalene-4-sulfonic acid
- 1-Aminonaphthalene-5-sulfonic acid
- 1-Aminonaphthalene-6-sulfonic acid
- 1-Aminonaphthalene-7-sulfonic acid
- 1-Aminonaphthalene-8-sulfonic acid
Uniqueness: 5-Chloronaphthalene-1-sulfonic acid is unique due to the presence of both a chlorine atom and a sulfonic acid group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in various applications .
Properties
CAS No. |
89108-43-0 |
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Molecular Formula |
C10H7ClO3S |
Molecular Weight |
242.68 g/mol |
IUPAC Name |
5-chloronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H7ClO3S/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14/h1-6H,(H,12,13,14) |
InChI Key |
HQVZFRYJHNRSMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
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